Methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate
Overview
Description
Mechanism of Action
Target of Action
Structurally related molecules have been reported to have anti-inflammatory activity .
Biochemical Pathways
Related compounds have been implicated in anti-inflammatory pathways .
Result of Action
Structurally related molecules have been reported to exhibit anti-inflammatory effects .
Preparation Methods
The synthesis of Methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate typically involves the reaction of thieno[2,3-b]pyridine-2-carboxylic acid with ethyl chloroformate in the presence of a base, followed by esterification with methanol . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anti-inflammatory and anti-cancer properties.
Material Science: The compound is used in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Comparison with Similar Compounds
Similar compounds to Methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate include:
Methyl thieno[2,3-b]pyridine-2-carboxylate: This compound shares a similar core structure but lacks the ethoxy-oxoethoxy group, which may result in different biological activities and applications.
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: This derivative has a hydroxyl group instead of the ethoxy-oxoethoxy group, potentially altering its reactivity and interaction with biological targets.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and biological activities compared to its analogs .
Properties
IUPAC Name |
methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5S/c1-3-18-9(15)7-19-10-8-5-4-6-14-12(8)20-11(10)13(16)17-2/h4-6H,3,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCULOVUWAYGAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(SC2=C1C=CC=N2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201331618 | |
Record name | methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201331618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819168 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
400083-28-5 | |
Record name | methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201331618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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